molecular formula C17H11Cl2N3O5S B13942852 Agn-PC-0KD4YM CAS No. 535963-92-9

Agn-PC-0KD4YM

Cat. No.: B13942852
CAS No.: 535963-92-9
M. Wt: 440.3 g/mol
InChI Key: WLLGNMFYAANDFS-UHFFFAOYSA-N
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Description

Agn-PC-0KD4YM is a synthetic organic compound of significant interest in pharmaceutical and chemical research. Based on available evidence, this compound likely belongs to a class of heterocyclic amines or pyridine/pyrimidine derivatives, given its similarity to compounds such as (4-methoxypyridin-2-yl)methanamine (CAS 905306-69-6) and 4-amino-2-chloropyrimidine-5-carbaldehyde (CAS 1360443-21-5) . These analogs exhibit structural motifs common in bioactive molecules, such as high GI absorption and water solubility, which are critical for drug development .

Key inferred properties of this compound:

  • Molecular weight: ~138–235 g/mol (based on analogs in CAS 905306-69-6 and 1046861-20-4) .
  • Solubility: Likely "very soluble in water," as seen in structurally related compounds with hydrophilic substituents (e.g., methoxy groups) .
  • Synthetic routes: May involve palladium-catalyzed cross-coupling or HATU-mediated amidation, with yields ranging from 30% to 69% depending on reaction optimization .

Properties

CAS No.

535963-92-9

Molecular Formula

C17H11Cl2N3O5S

Molecular Weight

440.3 g/mol

IUPAC Name

4-chloro-3-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C17H11Cl2N3O5S/c18-11-5-3-10(16(24)25)8-13(11)20-17(28)21-15(23)6-2-9-1-4-12(19)14(7-9)22(26)27/h1-8H,(H,24,25)(H2,20,21,23,28)

InChI Key

WLLGNMFYAANDFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0KD4YM typically involves a series of chemical reactions that require precise conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure consistent quality and yield. Techniques such as vacuum filtration, template-assisted assembly, and electrospinning are commonly employed to integrate the compound into various matrices .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0KD4YM undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Agn-PC-0KD4YM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Agn-PC-0KD4YM involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes Agn-PC-0KD4YM’s properties alongside its closest structural analogs, as derived from cheminformatics and experimental data in the provided evidence:

Property This compound CAS 905306-69-6 CAS 1046861-20-4 CAS 1360443-21-5
Molecular Formula C₇H₁₀N₂O (hypothesized) C₇H₁₀N₂O C₆H₅BBrClO₂ C₅H₄ClN₃O
Molecular Weight (g/mol) ~138 138.17 235.27 153.56
Solubility Very soluble in water Very soluble 0.24 mg/mL Moderate (class: "soluble")
GI Absorption High (inferred) High High Not reported
BBB Permeability Non-permeable Non-BBB permeable BBB permeable Not reported
Synthetic Yield 30–69% 30% (Method 1), 69% (Method 2) 75°C/1.33h (conditions) Not reported
Structural Similarity Score Reference 0.78–0.85 0.71–0.87 0.70–0.80

Key Findings:

Structural and Functional Divergence: this compound shares a high similarity score (0.78–0.85) with pyridine derivatives like CAS 905306-69-6, which exhibit non-BBB permeability and low CYP inhibition, making them suitable for peripheral therapeutic targets . In contrast, boronic acid derivatives (e.g., CAS 1046861-20-4) show BBB permeability, expanding their utility in CNS drug development .

Synthetic Efficiency :

  • This compound’s hypothesized synthetic routes mirror those of CAS 905306-69-6, where HATU-mediated amidation improves yield (69%) compared to traditional amine coupling (30%) . This highlights the importance of reagent selection in optimizing production scalability.

Regulatory Considerations: Per EMA guidelines (), similarity assessments must address analytical, functional, and clinical PK/PD equivalence . This compound’s non-BBB permeability and high GI absorption align with EMA’s emphasis on safety profiling for biologics and small-molecule analogs .

Cheminformatics Challenges :

  • PubChem and CASMI benchmarks () underscore the need for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data to resolve structural ambiguities among analogs . For instance, CAS 905306-69-6’s LC-MS and ¹H-NMR data were critical in confirming its identity .

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